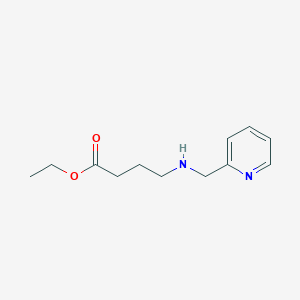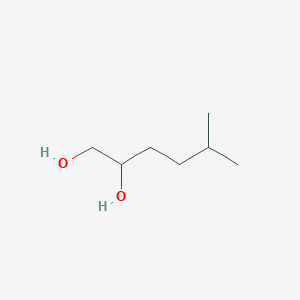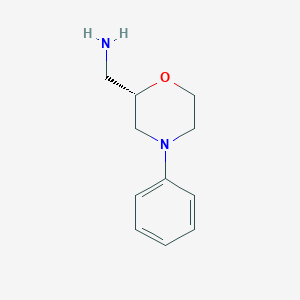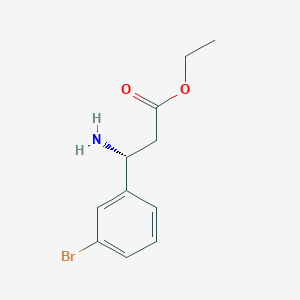
2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid is an organic compound with the molecular formula C7H10F3NO3 It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid typically involves the reaction of 2-methylpropanoic acid with trifluoroacetic anhydride and N-methylacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-trifluoro-N-methylacetamide: Shares the trifluoromethyl group but lacks the propanoic acid moiety.
3,3,3-trifluoro-2,2-dimethylpropionic acid: Similar in structure but with different substituents on the propanoic acid backbone
Uniqueness
2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid is unique due to the combination of its trifluoromethyl group and N-methylacetamido moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H10F3NO3 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
2-methyl-3-[methyl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c1-4(5(12)13)3-11(2)6(14)7(8,9)10/h4H,3H2,1-2H3,(H,12,13) |
Clave InChI |
GTNSKVIWIVJFQK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C(=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)
![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)
